Cas no 929471-10-3 (N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide)

N-2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide is a synthetic benzofuran derivative with potential applications in medicinal chemistry and pharmacological research. Its structure incorporates multiple methoxy substituents, enhancing its electronic and steric properties, which may influence binding affinity and selectivity in biological systems. The compound's benzamide and benzofuran moieties suggest utility as a scaffold for designing enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise structural modifications, making it a candidate for structure-activity relationship (SAR) studies. The presence of methoxy groups may also improve solubility and metabolic stability, supporting its use in preclinical investigations. This compound is suitable for researchers exploring novel bioactive molecules in drug discovery.
N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide structure
929471-10-3 structure
Product Name:N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide
CAS No:929471-10-3
MF:C26H23NO6
MW:445.463927507401
CID:6176980
PubChem ID:26773460
Update Time:2025-05-20

N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide
    • N-(2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)-4-methoxybenzamide
    • F2210-0306
    • AKOS001956954
    • N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide
    • 929471-10-3
    • Inchi: 1S/C26H23NO6/c1-15-20-11-7-17(27-26(29)16-5-8-18(30-2)9-6-16)13-23(20)33-25(15)24(28)21-14-19(31-3)10-12-22(21)32-4/h5-14H,1-4H3,(H,27,29)
    • InChI Key: QVGRDPWTPIOVSZ-UHFFFAOYSA-N
    • SMILES: O1C(C(C2C=C(C=CC=2OC)OC)=O)=C(C)C2C=CC(=CC1=2)NC(C1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 445.15253745g/mol
  • Monoisotopic Mass: 445.15253745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 678
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 87Ų

N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide Pricemore >>

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Additional information on N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide

Recent Advances in the Study of N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide (CAS: 929471-10-3)

The compound N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide (CAS: 929471-10-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide, with particular emphasis on improving its bioavailability and target specificity. Advanced computational modeling and high-throughput screening techniques have been employed to identify the most promising derivatives of this compound, which exhibit enhanced binding affinity to their molecular targets.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammatory and oncogenic processes. In vitro and in vivo studies have demonstrated that N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide exhibits potent inhibitory effects on certain kinases, making it a promising candidate for the development of novel anti-inflammatory and anti-cancer therapies.

Furthermore, pharmacokinetic studies have revealed that the compound has a favorable metabolic profile, with good oral bioavailability and minimal off-target effects. These properties make it an attractive lead compound for further drug development. Researchers are currently exploring its potential in combination therapies, where it may synergize with existing treatments to enhance therapeutic efficacy.

Despite these promising results, challenges remain in the clinical translation of N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide. Issues such as long-term toxicity, optimal dosing regimens, and resistance mechanisms need to be addressed in future studies. However, the compound's unique chemical structure and biological activity continue to make it a focal point of ongoing research in the field.

In conclusion, N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl-4-methoxybenzamide represents a promising avenue for the development of new therapeutic agents. Continued research into its mechanism of action and clinical potential is expected to yield significant advancements in the treatment of various diseases, particularly those involving dysregulated kinase activity.

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